
Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-(3-fluorophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a mercapto group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Concentrated HCl (reflux, 6–8 hrs) yields the corresponding carboxylic acid derivative.
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Basic hydrolysis : NaOH (aq. ethanol, 60°C, 4 hrs) produces the sodium carboxylate, enhancing water solubility .
Reactivity of the Thioxo Group
The thioxo (–S–) group participates in alkylation and oxidation reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields S-alkylated derivatives, altering electronic properties and bioactivity :
textThioxo → S-Alkyl (e.g., –SCH₃)
Conditions : 60°C, 12 hrs, N₂ atmosphere.
Oxidation
Treatment with H₂O₂ or m-CPBA oxidizes the thioxo group to sulfonyl (–SO₂–) or sulfinyl (–SO–) groups:
Oxidizing Agent | Product | Reaction Time |
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H₂O₂ (30%) | Sulfonyl derivative | 24 hrs, RT |
m-CPBA | Sulfinyl derivative | 6 hrs, 0°C |
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atom at the 3-position of the phenyl ring enables NAS with amines or alkoxides:
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With piperidine : Forms 3-piperidinophenyl derivatives under microwave irradiation (150 W, 10 min) .
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With sodium methoxide : Substitutes fluorine with methoxy (–OCH₃) in anhydrous DMF (80°C, 8 hrs).
Ring-Opening and Rearrangement
Under strong acidic conditions (e.g., H₂SO₄), the tetrahydropyrimidine ring undergoes cleavage to form open-chain thiourea intermediates :
textTetrahydropyrimidine → Thioamide + Aldehyde byproducts
Conditions : H₂SO₄ (cat.), ethanol, reflux, 12 hrs.
Cycloaddition Reactions
The dihydropyrimidine core participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), generating bicyclic adducts:
textDihydropyrimidine + Maleic anhydride → Fused tricyclic system
Conditions : Toluene, 110°C, 24 hrs.
Stability Under Ambient Conditions
The compound is stable at room temperature but degrades under UV light or prolonged heat (>100°C), forming dimeric sulfides .
Scientific Research Applications
1. Anticancer Potential
Recent studies have highlighted the compound's ability to interact with biological targets relevant to cancer therapy. In silico studies suggest that ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate shows promising interactions with ecto-5'-nucleotidase , an enzyme implicated in tumor progression and metastasis. This interaction could potentially inhibit tumor growth and enhance the efficacy of existing chemotherapeutics .
2. Antimicrobial Properties
Research indicates that derivatives of tetrahydropyrimidines exhibit antimicrobial activity. This compound has been tested against various bacterial strains, showing effective inhibition rates. These findings suggest its potential use as an antimicrobial agent in clinical settings .
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to metabolic pathways. By targeting these enzymes, it may play a role in managing metabolic disorders or conditions like diabetes .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(3-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
- Ethyl 6-(3-bromophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
- Ethyl 6-(3-iodophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate
Uniqueness
Ethyl 6-(3-fluorophenyl)-2-mercapto-4-methyl-1,6-dihydro-5-pyrimidinecarboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and iodo analogs.
Biological Activity
Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of dihydropyrimidinones and thiones, characterized by a tetrahydropyrimidine core that includes a carboxylate group and a thioxo substituent. The presence of the 3-fluorophenyl group enhances its electronic properties and steric effects, which may influence its biological interactions.
Synthesis
The synthesis of this compound is typically achieved through the Biginelli reaction , a multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea. In this case, the reactants include ethyl acetoacetate, 3-fluorobenzaldehyde, and thiourea under acidic conditions. The general reaction can be summarized as follows:
Inhibition of Ecto-5'-Nucleotidase
One of the most promising biological activities of this compound is its role as an inhibitor of ecto-5'-nucleotidase . This enzyme plays a crucial role in nucleotide metabolism and is considered a target for anti-cancer drug design.
Molecular Docking Studies : In silico studies suggest that this compound exhibits good binding affinity to ecto-5'-nucleotidase. Molecular docking simulations have demonstrated that it binds favorably to the active site of the enzyme, indicating its potential as a therapeutic agent in oncology.
Anticancer Potential
The compound's ability to inhibit ecto-5'-nucleotidase may contribute to its anticancer properties by modulating nucleotide levels within cancer cells. This modulation can affect various signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound. The following table summarizes key structural features and biological activities of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Different fluorophenyl position | Exhibits varying biological activity due to structural differences |
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Bromine substitution instead of fluorine | Potentially different reactivity and biological properties |
Ethyl 6-methyl-4-(3-nitrophenyl)-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Nitro group substitution | Shows distinct pharmacological profiles compared to fluorinated derivatives |
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- In vitro Studies : Research has indicated that this compound can effectively inhibit ecto-5'-nucleotidase activity in cancer cell lines. The inhibition leads to altered nucleotide metabolism that may induce apoptosis in cancer cells.
- Molecular Interaction Studies : Further interaction studies are essential to elucidate the full pharmacological profile of this compound. Current findings suggest that its unique fluorination pattern contributes significantly to its binding affinity and subsequent biological effects.
Properties
IUPAC Name |
ethyl 4-(3-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLPAABYLAMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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